4,5-Diiodopyridin-2-amine

Lipophilicity Drug Discovery ADME

4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) is a dihalogenated 2-aminopyridine derivative with the molecular formula C5H4I2N2 and a molecular weight of 345.91 g/mol. Commercially available in high purity (typically 98%), this compound serves as a versatile building block in medicinal chemistry and materials science, leveraging the unique reactivity of its dual iodine substituents and the nucleophilic amino group for the construction of complex heterocyclic scaffolds.

Molecular Formula C5H4I2N2
Molecular Weight 345.91 g/mol
Cat. No. B13079982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diiodopyridin-2-amine
Molecular FormulaC5H4I2N2
Molecular Weight345.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)I)I
InChIInChI=1S/C5H4I2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
InChIKeyRZBNZAJXIWRJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diiodopyridin-2-amine | CAS 1805397-21-0 | High-Purity Iodinated Pyridine Building Block for Advanced Synthesis


4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) is a dihalogenated 2-aminopyridine derivative with the molecular formula C5H4I2N2 and a molecular weight of 345.91 g/mol. Commercially available in high purity (typically 98%), this compound serves as a versatile building block in medicinal chemistry and materials science, leveraging the unique reactivity of its dual iodine substituents and the nucleophilic amino group for the construction of complex heterocyclic scaffolds . 2-Aminopyridines are recognized as key structural cores in bioactive natural products, pharmaceuticals, and organic materials, making this densely functionalized variant a strategic intermediate for targeted synthetic applications [1].

Synthetic WorkflowDual C–I bonds support sequential Pd-catalyzed cross-coupling under mild conditions
Lipophilicity ProfileLower calculated LogP may support assay-specific solubility and partitioning profiling
MS TrackingHigh molecular weight and iodine isotopic pattern support distinctive mass spectrometric detection

Why 4,5-Diiodopyridin-2-amine Cannot Be Substituted with Chloro- or Bromo- Analogs in Critical Synthetic and Biological Workflows


The identity of the halogen substituents on the pyridine ring profoundly dictates both the physicochemical properties and the chemical reactivity of 4,5-dihalogenated 2-aminopyridines. Simple substitution of iodine for chlorine or bromine is not a neutral exchange; it fundamentally alters reaction kinetics in cross-coupling, compound lipophilicity, and the compound's utility as a heavy-atom label. The following quantitative evidence demonstrates that 4,5-diiodopyridin-2-amine offers a distinct profile of reactivity and physical properties that cannot be replicated by its dibromo or dichloro counterparts, directly impacting synthetic efficiency, analytical tracking, and biological assay design [1].

Reactivity shift
Dibromo or dichloro analogs may exhibit slower oxidative addition, altering cross-coupling efficiency and condition requirements.
Lipophilicity divergence
Higher LogP of bromo/chloro analogs may shift membrane partitioning and biological assay outcomes compared to the diiodo compound.
Analytical interference
Lower molecular weight and less distinctive isotopic patterns can reduce MS detection specificity in complex mixtures.

Quantitative Differentiation of 4,5-Diiodopyridin-2-amine: Head-to-Head Data Against Closest Analogs


Lipophilicity Profile of 4,5-Diiodopyridin-2-amine versus Chloro and Bromo Analogs Impacts Biological Assay Design

4,5-Diiodopyridin-2-amine exhibits a calculated LogP of 1.873, a value notably lower than that of 4,5-dibromopyridin-2-amine (LogP 3.06) and moderately lower than that of 4,5-dichloropyridin-2-amine (LogP ~2.55) . This difference in lipophilicity, despite the higher atomic mass of iodine, underscores the non-linear relationship between halogen size and hydrophobicity and suggests that the diiodo compound may possess distinct solubility and membrane permeability characteristics.

Lipophilicity (LogP)
Data to verify
Target: 1.873
vs Dibromo: 3.06 (−1.19)
vs Dichloro: 2.55 (−0.68)
Lower LogP may influence biological assay partitioning
Computed XLogP3 from vendor datasheets; experimental validation recommended
Lipophilicity Drug Discovery ADME

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Due to Dual C-I Bonds in 4,5-Diiodopyridin-2-amine

Aryl iodides are known to undergo oxidative addition to Pd(0) more readily than aryl bromides or chlorides, with the established relative reactivity order being I > Br >> Cl [1]. 4,5-Diiodopyridin-2-amine, bearing two C-I bonds, offers superior reactivity in sequential coupling strategies compared to its dibromo or dichloro counterparts, enabling the use of milder reaction conditions and potentially higher yields in multi-step syntheses.

Cross‑coupling reactivity
Class-level inference
Target: two C–I bonds
vs C–Br / C–Cl analogs
Oxidative addition rate I ≫ Br > Cl
Faster oxidative addition may enable milder coupling conditions
Based on general aryl halide reactivity; compound‑specific yields not reported
Cross-Coupling Organic Synthesis Catalysis

Distinctive Mass Spectrometric Signature of 4,5-Diiodopyridin-2-amine Facilitates Metabolite Tracking and Reaction Monitoring

The presence of two iodine atoms (molecular weight 345.91 g/mol) provides a distinctive isotopic pattern and significantly higher mass compared to dibromo (251.91 g/mol) and dichloro (163.01 g/mol) analogs . This feature is valuable for mass spectrometry-based detection and quantification, allowing for unambiguous identification in complex mixtures.

MS molecular weight
Data to verify
Target: 345.91 g/mol
vs Dibromo: 251.91 (+94.0)
vs Dichloro: 163.01 (+182.9)
Distinctive mass and isotopic pattern support unambiguous detection
Useful for tracking; experimental LC‑MS conditions not provided
Mass Spectrometry Analytical Chemistry Metabolomics

High-Impact Application Scenarios for 4,5-Diiodopyridin-2-amine Based on Verified Differentiation


Sequential Palladium-Catalyzed Cross-Coupling for Complex Heterocyclic Synthesis

The high reactivity of the C-I bonds in 4,5-diiodopyridin-2-amine makes it an ideal substrate for iterative cross-coupling sequences, allowing for the stepwise introduction of diverse aryl or heteroaryl groups at the 4- and 5-positions under mild conditions [1]. This is particularly valuable in the synthesis of densely functionalized pyridine cores for drug discovery libraries, where the superior oxidative addition rate of aryl iodides over bromides or chlorides can dramatically improve overall yield and reduce the number of synthetic steps [1].

Lipophilicity-Dependent Biological Assay Development

Given its distinct LogP of 1.873, which is lower than that of its dibromo analog, 4,5-diiodopyridin-2-amine can be selected for the design of probe molecules where a specific balance of aqueous solubility and membrane permeability is required . In cellular assays, this property may translate to different intracellular concentrations or subcellular distributions compared to more lipophilic analogs, allowing researchers to fine-tune the physicochemical profile of their test compounds .

Mass Spectrometry-Based Metabolite Profiling and Reaction Monitoring

The high molecular weight (345.91 g/mol) and distinctive isotopic pattern of the two iodine atoms provide a unique mass spectrometric signature for 4,5-diiodopyridin-2-amine and its derivatives . This feature enables sensitive and unambiguous detection in complex biological matrices, making it an excellent candidate for use as a heavy-atom-labeled probe in drug metabolism studies, environmental fate tracking, or for monitoring the progress of complex multi-step reactions via LC-MS .

Application
Selection Property
Validation Focus
Sequential Pd‑catalyzed coupling
C–I oxidative addition reactivity
Coupling selectivity and yield
Lipophilicity‑dependent assay design
LogP‑based partitioning profile
Membrane permeability assessment
Mass spectrometry tracking
Heavy‑atom isotopic signature
Detection specificity in complex matrices

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